![molecular formula C16H14N2O5 B285844 N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide](/img/structure/B285844.png)
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide, also known as DOTMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in gene therapy. DOTMA is a cationic lipid that can be used as a delivery vehicle for DNA and RNA molecules into cells, making it a promising tool for gene therapy.
Wirkmechanismus
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide is a cationic lipid that can form complexes with DNA and RNA molecules. These complexes can then be taken up by cells through endocytosis. Once inside the cell, the DNA or RNA molecule can be released from the complex and can then be expressed or translated into a functional protein.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and immunogenicity, making it a safe and effective tool for gene therapy. However, it can cause some cellular toxicity at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide offers several advantages for lab experiments, including its ability to efficiently deliver DNA and RNA molecules into cells. However, its effectiveness can be affected by several factors, including the size of the DNA or RNA molecule, the charge of the molecule, and the concentration of the this compound complex.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide, including the development of more effective and efficient methods for synthesizing this compound, the optimization of this compound complexes for specific gene therapy applications, and the investigation of the long-term effects of this compound on cells and organisms. Additionally, further research is needed to determine the optimal conditions for the use of this compound in gene therapy, including the dosages and delivery methods.
Synthesemethoden
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide can be synthesized through a multistep process that involves the reaction of various chemical compounds. One of the commonly used methods for synthesizing this compound involves the reaction of 4-methoxybenzoyl chloride with 3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methoxybenzamide has been extensively studied for its potential applications in gene therapy. Gene therapy involves the delivery of therapeutic genes into the cells of a patient to treat genetic disorders. This compound can be used as a delivery vehicle for DNA and RNA molecules into cells, making it a promising tool for gene therapy. Several studies have demonstrated the effectiveness of this compound in delivering therapeutic genes into cells and treating various genetic disorders.
Eigenschaften
Molekularformel |
C16H14N2O5 |
---|---|
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
N-(1,3-dioxo-3a,4,7,7a-tetrahydro-octahydro-1H-4,7-epoxyisoindol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C16H14N2O5/c1-22-9-4-2-8(3-5-9)14(19)17-18-15(20)12-10-6-7-11(23-10)13(12)16(18)21/h2-7,10-13H,1H3,(H,17,19) |
InChI-Schlüssel |
NVTXREHUIIOIME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)O4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NN2C(=O)C3C4C=CC(C3C2=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.